molecular formula C11H20N4 B12976909 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine

5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine

Katalognummer: B12976909
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: MKXRCRNQJDTTIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an isopropyl group, a methyl group, and a pyrazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 1-isopropyl-2-methylpiperazine with 4-chloropyrazole under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .

Wissenschaftliche Forschungsanwendungen

5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Isopropyl-2-methylpiperazine: Similar structure but lacks the pyrazolyl group.

    4-Chloropyrazole: Contains the pyrazole ring but lacks the piperazine moiety.

    2-Methyl-3-(1H-pyrazol-4-yl)piperazine: Similar structure but lacks the isopropyl group.

Uniqueness

5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H20N4

Molekulargewicht

208.30 g/mol

IUPAC-Name

2-methyl-5-propan-2-yl-3-(1H-pyrazol-4-yl)piperazine

InChI

InChI=1S/C11H20N4/c1-7(2)10-6-12-8(3)11(15-10)9-4-13-14-5-9/h4-5,7-8,10-12,15H,6H2,1-3H3,(H,13,14)

InChI-Schlüssel

MKXRCRNQJDTTIW-UHFFFAOYSA-N

Kanonische SMILES

CC1C(NC(CN1)C(C)C)C2=CNN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.